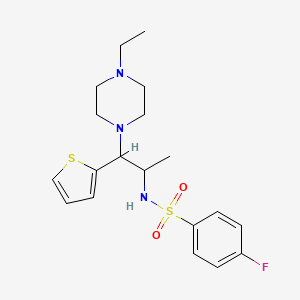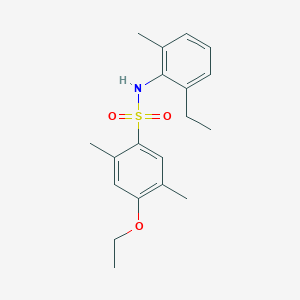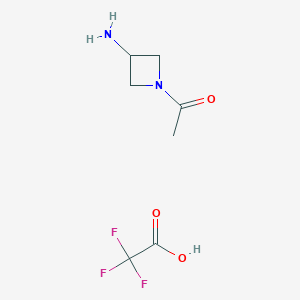![molecular formula C22H20N2O B3002747 (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one CAS No. 866134-10-3](/img/structure/B3002747.png)
(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one is a complex organic compound with a unique structure that includes a phenylamino group and a tetrahydrophenanthridinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrophenanthridinone Core: This step involves the cyclization of a suitable precursor to form the tetrahydrophenanthridinone core. Reaction conditions often include the use of strong acids or bases as catalysts.
Introduction of the Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction. Common reagents include aniline derivatives and appropriate leaving groups.
Formation of the Methylidene Group: The final step involves the formation of the methylidene group through a condensation reaction, often using aldehydes or ketones as starting materials.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.
化学反応の分析
Types of Reactions
(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The phenylamino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acidic or basic catalysts.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer double bonds or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the phenylamino group.
科学的研究の応用
(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with biological macromolecules, leading to changes in their function. Additionally, the tetrahydrophenanthridinone core can interact with cellular receptors and enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Cetylpyridinium Chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen Bromide: A quaternary ammonium compound similar to cetylpyridinium chloride, used for its antimicrobial activity.
Uniqueness
(8Z)-9,9-dimethyl-8-[(phenylamino)methylidene]-7,8,9,10-tetrahydrophenanthridin-7-one is unique due to its complex structure, which includes both a phenylamino group and a tetrahydrophenanthridinone core. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
(8Z)-8-(anilinomethylidene)-9,9-dimethyl-10H-phenanthridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-22(2)12-17-16-10-6-7-11-20(16)24-13-18(17)21(25)19(22)14-23-15-8-4-3-5-9-15/h3-11,13-14,23H,12H2,1-2H3/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANPUBKBFXXSLH-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NC3=CC=CC=C23)C(=O)C1=CNC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CC2=C(C=NC3=CC=CC=C23)C(=O)/C1=C\NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-((5-Methylthiophen-2-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B3002665.png)
![N-[(4-fluorophenyl)methyl]-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide](/img/structure/B3002666.png)
![5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3002667.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine](/img/structure/B3002669.png)
![3-[(1-methylpyrrol-2-yl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3002672.png)




![2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B3002682.png)
![6-methyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3002683.png)


![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(quinolin-2-yl)methanone](/img/structure/B3002686.png)
